Corrosion Inhibition: Methyl Group at 5-Position Enhances Efficiency vs. Unsubstituted Analog
The presence of a 5-methyl substituent improves corrosion inhibition efficiency relative to the unsubstituted analog. In a study comparing triazole derivatives for mild steel corrosion in 1 M H2SO4, 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) exhibited higher inhibition efficiency than 4-amino-1,2,4-triazole-3-thiol (ATT) under identical conditions [1]. While the target compound 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol was not directly tested, the structure-activity trend demonstrates that 5-methyl substitution is a positive determinant of anti-corrosion performance within this chemical series.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | Not directly measured; inference based on 5-methyl analog (AMTT) |
| Comparator Or Baseline | ATT (4-amino-1,2,4-triazole-3-thiol, no 5-methyl) |
| Quantified Difference | Inhibition efficiency follows order: ATT < AMTT < AETT |
| Conditions | Mild steel in 1 M H2SO4, electrochemical impedance spectroscopy and potentiodynamic polarization |
Why This Matters
Users requiring corrosion inhibitors with optimized performance should preferentially select 5-methyl-substituted triazole-3-thiols over unsubstituted analogs.
- [1] Al-Ahmed, Z. A. M., et al. (2025). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. Results in Chemistry. View Source
